molecular formula C10H12F2O B2973195 (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol CAS No. 2248199-47-3

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol

Cat. No.: B2973195
CAS No.: 2248199-47-3
M. Wt: 186.202
InChI Key: QSXLYAKTNHAWRW-ZETCQYMHSA-N
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Description

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol is a chiral compound featuring a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents like LiAlH₄.

    Substitution: Halogenation or nitration of the aromatic ring using halogenating agents (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄).

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

    Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.

    Substitution: Br₂ in CCl₄ for bromination; HNO₃/H₂SO₄ for nitration.

Major Products

    Oxidation: Formation of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-one.

    Reduction: Formation of (2R)-2-[4-(Difluoromethyl)phenyl]propane.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (2R)-2-[4-(Methyl)phenyl]propan-1-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    (2R)-2-[4-(Chloromethyl)phenyl]propan-1-ol: Contains a chloromethyl group, which affects its reactivity and applications.

Uniqueness

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule in research and industry .

Properties

IUPAC Name

(2R)-2-[4-(difluoromethyl)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7(6-13)8-2-4-9(5-3-8)10(11)12/h2-5,7,10,13H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXLYAKTNHAWRW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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